5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine
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Overview
Description
5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine is a complex organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine typically involves multiple steps:
Piperidine Introduction: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated pyridine.
Methylation: The methyl group is introduced to the piperidine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation would yield an N-oxide.
Scientific Research Applications
5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(piperidin-4-yl)pyridin-2-amine
- 5-Bromo-N-(methylpiperidin-2-yl)pyridin-2-amine
Uniqueness
5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine is unique due to its specific stereochemistry and the presence of both a bromine atom and a methylated piperidine ring. This combination of features makes it particularly useful in medicinal chemistry for the development of selective receptor modulators.
Properties
IUPAC Name |
5-bromo-N-[[(2S,5S)-5-methylpiperidin-2-yl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-9-2-4-11(14-6-9)8-16-12-5-3-10(13)7-15-12/h3,5,7,9,11,14H,2,4,6,8H2,1H3,(H,15,16)/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPKPLFTVNTEBB-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CNC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](NC1)CNC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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